molecular weight and formula of 3-(2-Fluoro-5-methylphenyl)phenol
molecular weight and formula of 3-(2-Fluoro-5-methylphenyl)phenol
An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)phenol: Synthesis, Characterization, and Safe Handling
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)phenol, a substituted biphenyl of interest in medicinal chemistry and materials science. While this specific molecule may not be extensively documented in public literature, this guide extrapolates from established principles of organic chemistry and data on analogous structures to detail its core physicochemical properties, propose robust synthetic and analytical methodologies, and outline essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and a framework for its empirical investigation.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls represent a critical structural motif in modern chemistry. Their unique stereochemical properties, arising from hindered rotation around the central carbon-carbon single bond (atropisomerism), and their prevalence in pharmacologically active molecules and advanced materials, make them a focal point of intensive research. Fluorinated biphenyls, in particular, are of high interest as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-(2-Fluoro-5-methylphenyl)phenol combines the biphenyl scaffold with a phenol moiety, a common pharmacophore, and fluorine and methyl substitutions that fine-tune its electronic and steric properties.
Core Molecular Attributes
Based on its IUPAC name, the structure of 3-(2-Fluoro-5-methylphenyl)phenol can be definitively established. This allows for the precise calculation of its fundamental molecular properties.
Chemical Structure and Nomenclature
The compound consists of a phenol ring substituted at the 3-position with a 2-fluoro-5-methylphenyl group.
Caption: 2D structure of 3-(2-Fluoro-5-methylphenyl)phenol.
Molecular Formula and Weight
| Property | Value |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.23 g/mol |
| Exact Mass | 202.0794 g/mol |
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of substituted biphenyls is well-established, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[1][2] This approach is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 3-(2-Fluoro-5-methylphenyl)phenol points to two key precursors: a protected 3-bromophenol derivative and 2-fluoro-5-methylphenylboronic acid.
Step-by-Step Protocol
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Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 3-bromophenol is acidic and can interfere with the cross-coupling reaction. Therefore, it should be protected, for example, as a methoxymethyl (MOM) ether.
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Suzuki-Miyaura Cross-Coupling: The protected 3-bromophenol is reacted with 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., a mixture of dioxane and water).[2] The reaction is typically heated to ensure completion.
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Deprotection: The protecting group is removed under acidic conditions to yield the final product, 3-(2-Fluoro-5-methylphenyl)phenol.
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Purification: The crude product is purified using column chromatography on silica gel.
Caption: Proposed synthetic workflow for 3-(2-Fluoro-5-methylphenyl)phenol.
Analytical Characterization
The structural elucidation and purity assessment of newly synthesized compounds like 3-(2-Fluoro-5-methylphenyl)phenol are critical. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural analysis of organic molecules.[3][4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the phenolic hydroxyl proton. The coupling patterns and chemical shifts will provide information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).[2]
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to nearby protons can further confirm the position of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound.
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from any impurities and provide its mass spectrum. The fragmentation pattern can give further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the phenolic hydroxyl group and C-F and C-O stretching vibrations.
Safety and Handling
As 3-(2-Fluoro-5-methylphenyl)phenol is a novel or less-common chemical, it should be handled with the assumption that it is hazardous.[5]
General Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Risk Assessment
Before handling, a thorough risk assessment should be conducted. This involves reviewing the safety data sheets (SDS) of the starting materials and considering the potential hazards of the final product and any intermediates.[7]
Spill and Emergency Procedures
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Spills: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. In all cases of exposure, seek immediate medical attention.
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Caption: Workflow for the safe handling of a new chemical entity.
Conclusion
While 3-(2-Fluoro-5-methylphenyl)phenol is not a widely cataloged compound, its synthesis and characterization can be approached systematically based on well-established methodologies for substituted biphenyls. The Suzuki-Miyaura cross-coupling reaction provides a reliable route for its synthesis, and a combination of NMR, MS, and IR spectroscopy will be essential for its structural confirmation and purity assessment. As with any new chemical entity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a solid foundation for researchers to begin their investigation of this promising molecule.
References
- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.
- Rittner, R., & D'Amico, E. (n.d.). Conformational analysis of biphenyls using 13C NMR spectroscopy. Scilit.
- Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
- Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
- EHS. (n.d.). What steps should be taken when a new chemical is introduced to the workplace?
- ORS. (n.d.). Chemical Safety Guide, 5th Ed.
- ECHA. (n.d.).
- Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals.
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